(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Analytical Method Validation Pharmaceutical Impurity Standard Regulatory Compliance

This compound is the exclusive USP-codified Dexmedetomidine Related Compound A and Medetomidine Impurity 6, legally mandated for ANDA method validation and QC batch release. As the critical 2,3-dimethylphenyl pharmacophore precursor for medetomidine synthesis, generic substitution with alternative imidazole ketones invalidates regulatory analytical methods. Procure from qualified suppliers offering full characterization data compliant with USP/EP guidelines.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 91874-85-0
Cat. No. B195847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
CAS91874-85-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C
InChIInChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14)
InChIKeyRXMJMOMMINVJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: USP Reference Standard and Key Medetomidine Intermediate


(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS: 91874-85-0) is a synthetic diaryl ketone featuring a 2,3-dimethylphenyl group linked to an imidazole ring at the 4-position via a methanone bridge . It is chemically characterized as a white to pale brown solid with a molecular formula of C12H12N2O, a molecular weight of 200.24 g/mol, and a calculated aqueous solubility of 0.24 g/L at 25 °C . Crucially, this compound is not a primary therapeutic agent but is codified as Dexmedetomidine USP Related Compound A and Medetomidine Impurity 6, serving as a reference standard for pharmaceutical analysis [1]. It is also a key synthetic intermediate used in the preparation of the potent α2-adrenergic agonist medetomidine .

Why (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone Cannot Be Replaced by Other Imidazole Ketones


Generic substitution with other imidazole-containing ketones or building blocks is not feasible for two critical reasons. First, the specific 2,3-dimethyl substitution pattern on the phenyl ring is a strict pharmacophoric requirement that defines the activity of potent α2-adrenergic agonists like medetomidine and dexmedetomidine, for which this compound is a direct precursor [1]. Second, in its primary application as an analytical reference standard (USP Related Compound A), its exact identity and purity profile are legally mandated for method validation and quality control in pharmaceutical manufacturing; substituting an 'analog' would invalidate the analytical method and violate regulatory compliance [2].

Quantitative Evidence for Selecting (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS 91874-85-0)


Regulatory Codification: Differentiation as a USP Reference Standard vs. Non-Codified Analogs

This compound is explicitly codified as 'Dexmedetomidine USP Related Compound A' for use as a reference standard. This regulatory recognition differentiates it from structurally similar but non-codified imidazole ketones, which cannot be used for official USP method validation or quality control release testing of dexmedetomidine or medetomidine drug substances and products [1].

Analytical Method Validation Pharmaceutical Impurity Standard Regulatory Compliance

Synthetic Utility: A Critical Precursor to Medetomidine with Superior Potency to Other Agonists

As a direct synthetic intermediate for medetomidine, the value of this ketone is linked to the potent agonist activity of its downstream product. Medetomidine exhibits a Ki of 1.08 nM for α2-adrenoceptors and a pD2 of 9.0 for inhibiting twitch response in mouse vas deferens. These values represent significantly greater potency compared to other agonists in the same class, such as detomidine (Ki = 1.62 nM, pD2 = 8.6/8.8) and xylazine (Ki = 194 nM, pD2 = 7.1) [1][2].

α2-Adrenoceptor Agonist Medetomidine Synthesis Structure-Activity Relationship (SAR)

Structural Distinction: The 2,3-Dimethylphenyl Ketone Moiety Defines α2-Adrenergic Selectivity

The compound's specific 2,3-dimethylphenyl substitution is the critical structural feature that translates into high α2-selectivity in agonists built from this scaffold. Medetomidine, which contains this exact moiety, demonstrates an α2/α1 selectivity ratio of 1620, which is 5-10 times higher than reference compounds detomidine and clonidine [1]. This high selectivity is a direct consequence of the 2,3-dimethylphenyl group's interaction with the receptor binding pocket, a feature not present in imidazole ketones with different substitution patterns.

Pharmacophore Modeling Receptor Selectivity α2/α1 Selectivity Ratio

Primary Scientific and Industrial Use Cases for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (91874-85-0)


Regulated Pharmaceutical Quality Control (QC) and Analytical Method Validation

Used as a United States Pharmacopeia (USP) Reference Standard ('Dexmedetomidine USP Related Compound A') for the identification, purity assessment, and quantification of dexmedetomidine and medetomidine impurities in active pharmaceutical ingredients (APIs) and finished drug products [1]. This is essential for fulfilling regulatory requirements for Abbreviated New Drug Applications (ANDAs) and commercial batch release .

Synthesis of High-Potency, Selective α2-Adrenoceptor Agonists

Employed as a critical starting material or intermediate in the multi-step organic synthesis of medetomidine and structurally related analogs [1]. Research teams procure this ketone to build libraries of compounds that explore the SAR around the 2,3-dimethylphenyl pharmacophore, aiming to optimize α2-adrenoceptor potency and selectivity .

Pharmacological Tool Compound Development and Impurity Profiling

Utilized in academic and industrial pharmacology research as a defined chemical probe to study the off-target effects of medetomidine synthesis impurities. Its well-characterized structure allows researchers to deconvolute biological activity observed with medetomidine preparations, ensuring that experimental outcomes are correctly attributed to the primary agonist and not to trace impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.